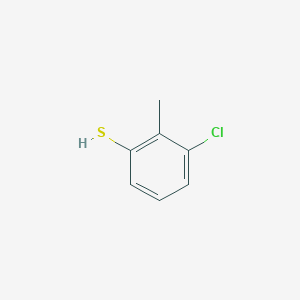

3-Chloro-2-methylbenzenethiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-methylbenzenethiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClS/c1-5-6(8)3-2-4-7(5)9/h2-4,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSPMTRKJURMOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloro 2 Methylbenzenethiol

Diazotization-Based Synthetic Routes from Substituted Aniline (B41778) Precursors

A common and versatile method for synthesizing aryl thiols, including 3-chloro-2-methylbenzenethiol, involves the diazotization of the corresponding substituted aniline, which in this case is 3-chloro-2-methylaniline (B42847). google.comgoogle.com This process converts the primary aromatic amine into a diazonium salt, which is a highly reactive intermediate that can be subsequently converted to the desired thiol. globalresearchonline.netutrgv.edu

Optimization of Diazotization Reaction Conditions and Reagent Selection

The successful synthesis of 3-chloro-2-methylbenzenethiol via diazotization hinges on the careful optimization of reaction conditions and the appropriate selection of reagents.

Acidic Solutions: The diazotization reaction is typically carried out in an acidic medium. google.com Common choices for the acidic solution include hydrochloric acid, sulfuric acid, or acetic acid. google.com The acid serves to protonate the nitrous acid precursor and to stabilize the resulting diazonium salt.

Diazo Reagents: The choice of diazotizing agent is crucial. Sodium nitrite (B80452) (NaNO₂) is a widely used and cost-effective reagent for this purpose. google.comscialert.net Other options include potassium nitrite, as well as organic nitrites like ethyl nitrite and isopropyl nitrite. google.com In some advanced protocols, tert-butyl nitrite (TBN) is employed as a mild and stable diazotizing reagent, offering a higher safety profile.

Metal Mercaptide Salts: Following the formation of the diazonium salt, a sulfur source is introduced to form the thiol. The use of an aqueous solution of a metal mercaptide salt, such as sodium methyl mercaptide, is a key step in obtaining the final product. google.com

Analysis of Reaction Parameters Influencing Yield and Purity

Several reaction parameters must be carefully controlled to maximize the yield and purity of 3-chloro-2-methylbenzenethiol.

Temperature Control: Diazotization reactions are notoriously temperature-sensitive and are typically conducted at low temperatures, generally between 0°C and 10°C. globalresearchonline.netscialert.net A Chinese patent specifies a reaction temperature range of -20°C to 20°C for the diazotization of 3-chloro-2-methylaniline. google.com Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.

Stoichiometric Ratios: The molar ratio of the reactants significantly impacts the reaction outcome. For the diazotization of 3-chloro-2-methylaniline, a molar ratio of the aniline to the diazotizing reagent of 1:(0.8–1.5) is suggested, with a preferred ratio of 1:(1–1.1). google.com The concentration of the sodium nitrite solution is also a factor, with a 40% solution being optimal for economic and waste reduction considerations. google.com

The following table summarizes key parameters for the diazotization of 3-chloro-2-methylaniline as described in a representative patent.

| Parameter | Recommended Range | Optimal Value |

| Reaction Temperature | -20°C to 20°C | Not Specified |

| Molar Ratio (Aniline:Diazo Reagent) | 1:(0.8–1.5) | 1:(1–1.1) |

| Sodium Nitrite Concentration | 5%–50% | 40% |

Data sourced from a Chinese patent on the preparation of 3-chloro-2-methyl thiobenzoxide. google.com

Scalability Considerations for Industrial and Laboratory Synthesis

The diazotization-based synthesis of 3-chloro-2-methylbenzenethiol is amenable to both laboratory and industrial-scale production. google.com The use of readily available and inexpensive raw materials like 3-chloro-2-methylaniline and sodium methyl mercaptide makes this route economically viable for large-scale manufacturing. google.com A significant advantage of some patented processes is the elimination of organic solvents, which simplifies the post-reaction workup and reduces environmental impact. google.com However, a potential drawback of diazotization reactions is the formation of highly reactive and potentially explosive diazosulfides. utrgv.edu While advancements have been made to mitigate this risk, caution is still necessary, especially concerning the storage of diazonium salts in their dry state. utrgv.eduresearchgate.net For industrial applications, continuous-flow reactors can offer enhanced safety and control over reaction parameters, effectively suppressing the formation of hazardous byproducts.

Alternative Synthetic Pathways for the Thiol Moiety

Beyond the classical diazotization route, alternative strategies exist for the introduction of the thiol group, offering different advantages in terms of efficiency and selectivity.

Alkaline Hydrolytic Cleavage of Precursor Heterocyclic Compounds

An alternative approach involves the synthesis and subsequent cleavage of heterocyclic compounds, such as substituted benzothiazoles. ijcrt.org The general strategy involves the preparation of a suitable benzothiazole (B30560) derivative, which is then subjected to alkaline hydrolysis to yield the desired benzenethiol (B1682325). ijcrt.org For instance, 2-substituted benzothiazoles can be synthesized through the condensation of 2-aminobenzenethiol with various reagents like aldehydes or carboxylic acids. acs.org The resulting benzothiazole can then be cleaved under basic conditions, often using sodium hydroxide, to furnish the corresponding thiol. ijcrt.org This method provides an indirect route to the target compound, where the benzothiazole serves as a stable precursor.

Comparison of Different Synthetic Strategies Regarding Efficiency and Selectivity

Both diazotization-based routes and those involving the hydrolysis of heterocyclic precursors present distinct advantages and disadvantages.

| Synthetic Strategy | Advantages | Disadvantages |

| Diazotization of 3-Chloro-2-methylaniline | - Utilizes readily available and inexpensive starting materials. google.com- Can be performed without organic solvents, simplifying workup. google.com- High yields (over 80%) have been reported. google.com- Amenable to large-scale production. google.com | - Diazonium salts are unstable and potentially explosive, requiring careful temperature control. utrgv.eduresearchgate.net- Risk of forming hazardous diazosulfide byproducts. utrgv.edu |

| Alkaline Hydrolysis of Substituted Benzothiazoles | - Offers an alternative route when the direct diazotization is problematic.- Benzothiazole precursors are generally stable. | - This is a multi-step process, potentially leading to lower overall yields.- May require harsher reaction conditions (e.g., strong base and heat) for the cleavage step. ijcrt.org |

Emerging Green Chemistry Approaches in the Synthesis of Aromatic Thiols

The principles of green chemistry, which focus on creating chemical processes that are environmentally benign, are increasingly being applied to the synthesis of aromatic thiols and their derivatives. These approaches aim to reduce waste, avoid toxic solvents and reagents, and improve energy efficiency.

A major focus of green chemistry in this area is the development of transition-metal-catalyzed C–S cross-coupling reactions performed in water. researchgate.net Water is an ideal green solvent due to its non-toxicity, non-flammability, and wide availability. researchgate.net Numerous protocols have been developed for the S-arylation of thiols using various metal catalysts, such as copper and nickel, in aqueous media. researchgate.netresearchgate.net

For example, an efficient and environmentally friendly method for synthesizing aryl thioethers involves the coupling of thiols with aryl boronic acids using a copper sulfate (B86663) (CuSO₄) catalyst in water, avoiding the need for toxic ligands and organic solvents. researchgate.net Similarly, copper iodide (CuI) nanoparticles have been used to catalyze the synthesis of aryl thiols from aryl halides in water at moderate temperatures (60–80 °C). beilstein-journals.org

Ligand-free catalytic systems are also a key feature of emerging green methodologies. Nickel chloride (NiCl₂·6H₂O), for instance, has been shown to efficiently catalyze the C-S cross-coupling of thiols with aryl iodides in the absence of a ligand, with the reaction medium being recyclable. researchgate.net

Metal-free synthesis is another important frontier. Researchers have developed an environmentally benign, metal-free method for converting thiols into sulfonyl chlorides and bromides using ammonium (B1175870) nitrate (B79036) and oxygen as a terminal oxidant in an aqueous solution. rsc.org While this produces a derivative, it highlights the move away from heavy metal catalysts. Photocatalysis using organic dyes and visible light as a sustainable energy source is also being explored for the synthesis of thioesters from thioic acids and alkenes, using oxygen as a green oxidant and producing only water as a byproduct. acs.org

These green approaches offer significant advantages over traditional methods, which often rely on stoichiometric reagents, harsh reaction conditions, and volatile organic solvents.

The following table details various green catalytic systems for reactions involving aromatic thiols.

| Catalytic System | Reaction Type | Solvent | Key Green Features | Reference |

| CuSO₄ / NaOH | C-S Coupling (Thiols with Aryl Boronic Acids) | Water | Ligand-free, use of water as solvent. | researchgate.net |

| CuI-nanoparticles | C-S Coupling (Aryl Halides with Sulfur Source) | Water | Recyclable catalyst, aqueous medium. | beilstein-journals.org |

| NiCl₂·6H₂O / TBAB | C-S Coupling (Thiols with Aryl Iodides) | Tetrabutylammonium bromide (TBAB) | Ligand-free, recyclable reaction medium. | researchgate.net |

| Thioxanthone (Photocatalyst) | Oxidative Radical Addition (Thioic Acid to Alkenes) | Ethyl Acetate (Green Solvent) | Metal-free, uses O₂ as oxidant, visible light energy. | acs.org |

| Ammonium Nitrate / O₂ | Oxidation (Thiols to Sulfonyl Halides) | Water | Metal-free, uses O₂ as terminal oxidant. | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 2 Methylbenzenethiol

Role as a Versatile Building Block in Complex Organic Synthesis

3-Chloro-2-methylbenzenethiol serves as a valuable and versatile building block in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals. srinichem.com Its trifunctional nature allows for a variety of chemical transformations, making it a key starting material or intermediate for constructing sophisticated molecular architectures.

One of the notable applications of this compound is in the synthesis of thioxanthene (B1196266) and thioxanthone derivatives. rsc.orggoogle.com These classes of compounds are of significant interest in medicinal chemistry. For instance, thioxanthenes form the core structure of certain neuroleptic drugs used in the treatment of schizophrenia and depression, such as flupentixol. rsc.org The synthesis of such structures can involve the reaction of a substituted benzenethiol (B1682325) with an appropriately functionalized aromatic partner, followed by cyclization to form the characteristic tricyclic system. rsc.orgacs.org The specific substitution pattern of 3-Chloro-2-methylbenzenethiol allows for the precise introduction of chloro and methyl groups onto the final thioxanthene scaffold, which can be crucial for modulating biological activity. researchgate.net

The reactivity of the thiol group allows for its participation in reactions such as nucleophilic substitution or addition, while the aromatic ring can undergo further functionalization, making it an adaptable precursor for a diverse range of chemical products. srinichem.comcymitquimica.com

Intrinsic Reactivity of the Thiol Functional Group in an Ortho-Substituted Aromatic System

The chemical behavior of 3-Chloro-2-methylbenzenethiol is heavily influenced by its thiol (-SH) functional group. The presence of methyl and chloro substituents at the ortho and meta positions, respectively, relative to the thiol, introduces steric and electronic effects that modulate its reactivity. Aromatic thiols, in general, are known to be more acidic than their aliphatic counterparts due to the resonance stabilization of the corresponding thiolate anion.

Nucleophilic Characteristics and Reactions with Electrophiles

The sulfur atom of the thiol group possesses lone pairs of electrons, rendering it nucleophilic. It can readily react with a wide range of electrophiles. In its anionic form, the thiolate (Ar-S⁻), formed by deprotonation with a base, is an even more potent nucleophile.

This nucleophilicity is central to its role as a building block. For example, in the synthesis of aryl sulfides, the thiolate anion attacks an electrophilic carbon center, such as that in an alkyl halide or an activated aryl halide, in a nucleophilic substitution reaction. mdpi.com The reaction of 3-halogenated indoles with 4-methylthiophenol, for instance, demonstrates the potent nucleophilic character of the thiophenol, leading to the formation of a new carbon-sulfur bond. mdpi.com Similarly, 3-Chloro-2-methylbenzenethiol can participate in such reactions to create more complex diaryl or alkyl-aryl sulfides.

The table below summarizes typical nucleophilic reactions involving aromatic thiols.

| Reaction Type | Electrophile | Product Class |

| S-Alkylation | Alkyl Halide (R-X) | Alkyl Aryl Sulfide (B99878) |

| S-Arylation | Activated Aryl Halide (Ar-X) | Diaryl Sulfide |

| Michael Addition | α,β-Unsaturated Carbonyl | β-Thioether |

| Epoxide Opening | Epoxide | β-Hydroxy Thioether |

Disulfide Formation and Cleavage Pathways

Thiols are susceptible to oxidation, most commonly leading to the formation of disulfides (Ar-S-S-Ar). This reversible reaction is a cornerstone of sulfur chemistry. The oxidation of 3-Chloro-2-methylbenzenethiol would yield 1,2-bis(3-chloro-2-methylphenyl) disulfide. This transformation can be achieved using a variety of oxidizing agents, including hydrogen peroxide, halogens, or even air, often catalyzed by metal ions. google.com

Conversely, the disulfide bond can be cleaved back to the corresponding thiols through reduction. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), dithiothreitol (B142953) (DTT), or phosphines.

The thiol-disulfide interchange is a dynamic equilibrium process where a thiol reacts with a disulfide to form a new disulfide and a new thiol. csic.es Ortho- and meta-substituted aromatic thiols have been identified as efficient redox buffers that can accelerate the folding of disulfide-containing proteins, highlighting their facility in participating in these exchange reactions. nih.gov This intrinsic reactivity is a key feature of the 3-Chloro-2-methylbenzenethiol system.

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring Scaffold

The benzene ring of 3-Chloro-2-methylbenzenethiol is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. masterorganicchemistry.com In EAS, an electrophile replaces a hydrogen atom on the aromatic ring. The rate of reaction and the position of substitution (regioselectivity) are profoundly influenced by the substituents already present on the ring. openstax.orgmasterorganicchemistry.com

Regioselectivity and Directing Effects of Substituents

The regiochemical outcome of an EAS reaction on 3-Chloro-2-methylbenzenethiol is determined by the cumulative directing effects of the thiol (-SH), methyl (-CH₃), and chloro (-Cl) groups. msu.edu Substituents are classified as either ortho, para-directing or meta-directing. masterorganicchemistry.com

Thiol Group (-SH): The sulfur atom can donate a lone pair of electrons into the benzene ring via resonance. This effect increases the electron density at the ortho and para positions, making the -SH group a strongly activating, ortho, para-director. masterorganicchemistry.com

Methyl Group (-CH₃): As an alkyl group, it is weakly activating and an ortho, para-director, primarily through an inductive electron-donating effect and hyperconjugation. chemguide.co.uk

Chloro Group (-Cl): Halogens are a unique case. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance. libretexts.orglibretexts.org

The positions available for substitution on the 3-Chloro-2-methylbenzenethiol ring are C4, C5, and C6. The directing effects of the existing groups on these positions are summarized below.

| Position | Directed by -SH (at C1) | Directed by -CH₃ (at C2) | Directed by -Cl (at C3) | Overall Tendency |

| C4 | para | meta | ortho | Strongly Favored |

| C5 | meta | para | meta | Disfavored |

| C6 | ortho | ortho | para | Favored |

The directing effects are largely cooperative for substitution at the C4 and C6 positions. The powerful ortho, para-directing influence of the -SH and -CH₃ groups, combined with the ortho, para-directing effect of the -Cl group, strongly favors the introduction of a new electrophile at these sites. Substitution at C4 is particularly favored as it is para to the strongly directing -SH group and ortho to the -Cl group. Substitution at C6 is ortho to both the -SH and -CH₃ groups. Steric hindrance from the adjacent methyl group might slightly disfavor attack at C6 compared to C4. Attack at the C5 position is disfavored as it is meta to all three substituents.

Influence of the Thiol Group on Ring Reactivity

Activating Groups: -SH, -CH₃

Deactivating Group: -Cl

Oxidation and Reduction Chemistry of the Thiol Moiety

The thiol (-SH) functional group in 3-Chloro-2-methylbenzenethiol is susceptible to a variety of oxidation reactions, while the sulfur atom is already in its most reduced form as a thiol. The oxidation chemistry is of significant interest as it leads to the formation of various sulfur-containing compounds, with disulfides being the most common products of mild oxidation.

The oxidation of aromatic thiols, including substituted derivatives like 3-Chloro-2-methylbenzenethiol, can be achieved through several methods, such as electrochemical oxidation, photooxidation, and the use of chemical oxidants. The primary product of these reactions is typically the corresponding disulfide, in this case, bis(3-chloro-2-methylphenyl) disulfide.

Oxidation to Disulfides:

The oxidative coupling of two thiol molecules is a fundamental reaction. Various reagents and conditions have been developed to facilitate this transformation efficiently and selectively. biolmolchem.comresearchgate.net

Chemical Oxidation: Common oxidizing agents like hydrogen peroxide (H₂O₂), iodine (I₂), and dimethyl sulfoxide (B87167) (DMSO) can be used. biolmolchem.comorganic-chemistry.org For instance, the oxidation of thiophenol with DMSO in the presence of a catalytic amount of HI in acetonitrile (B52724) has been shown to produce diphenyl disulfide with high efficiency. biolmolchem.com Another method involves the use of urea-hydrogen peroxide (UHP) in the presence of a catalyst like iron(III)-tetra phenyl porphyrin (Fe(TPP)Cl), which selectively oxidizes thiols to disulfides. tubitak.gov.tr The oxidation of various thiols, including aromatic ones, proceeds readily with H₂O₂ in the presence of an iodide ion catalyst. organic-chemistry.org The synthesis of the disulfide of di(4-chloro-3-methylphenyl)dithiophosphate has been achieved through oxidation with iodine.

Electrochemical Oxidation: This method offers a green and selective alternative for disulfide synthesis. oup.com The electrochemical oxidation of various aromatic and alkyl thiols has been demonstrated to produce the corresponding disulfides in good to excellent yields. rsc.org The process can be performed in a continuous-flow microreactor, using water as the oxygen source. oup.com For example, the electrolysis of thiophenol can lead to the formation of diphenyl disulfide. asm.org

Photooxidative Coupling: Irradiation of thiophenol derivatives can lead to the formation of disulfides. acs.org Studies on para-substituted thiophenols have shown that the photooxidation occurs via the electronically excited thiolate form, and the reaction yield is dependent on pH and the excitation wavelength. acs.org

The following table summarizes representative conditions for the oxidation of aromatic thiols to disulfides, which are analogous to the expected reactivity of 3-Chloro-2-methylbenzenethiol.

| Thiol Substrate | Oxidizing Agent/Method | Catalyst/Mediator | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Thiophenol | Dimethyl Sulfoxide (DMSO) | HI (catalytic) | Acetonitrile | Room Temperature, 20 min | Diphenyl disulfide | 95% | biolmolchem.com |

| 4-Methylbenzenethiol | Urea-Hydrogen Peroxide (UHP) | Fe(TPP)Cl | Methanol | 0 °C | Bis(4-methylphenyl) disulfide | High | tubitak.gov.tr |

| Thiophenol | Electrochemical Oxidation | Tetrabutylammonium perchlorate (B79767) (electrolyte) | Acetonitrile/Water | Continuous-flow microreactor | Diphenyl disulfide | 94% | rsc.org |

| p-Nitrothiophenol | Photooxidation | None | Aqueous solution | pH ≈ 5, 455 nm irradiation | 4,4′-Dinitrodiphenyl disulfide | 81% | acs.org |

Further oxidation of the disulfide or the thiol itself under stronger oxidizing conditions can lead to the formation of thiosulfinates, and ultimately sulfonic acids. biolmolchem.comvulcanchem.com For example, the oxidation of disulfides to thiolsulfinates can be catalyzed by cyclic seleninate esters in the presence of hydrogen peroxide. researchgate.net

The reduction chemistry of the thiol moiety is less explored as it is already in a reduced state. Reduction is more relevant for its oxidized derivatives, such as the disulfide. Disulfide bonds can be reduced back to thiols using various reducing agents, a transformation that is fundamental in biochemistry and organic synthesis. vulcanchem.com

Exploration of Rearrangement Reactions and their Mechanistic Pathways Involving 3-Chloro-2-methylbenzenethiol or its Analogues (e.g., Smiles Rearrangement)

The Smiles rearrangement is a significant intramolecular nucleophilic aromatic substitution reaction. biolmolchem.comnih.gov This rearrangement is particularly relevant to analogues of 3-Chloro-2-methylbenzenethiol, specifically in the synthesis of phenothiazine (B1677639) derivatives, which are compounds with a wide range of pharmacological activities. researchgate.netresearchgate.net

A key example is the synthesis of 3-chloro-1-methyl-7-substituted phenothiazines, which utilizes 2-amino-5-chloro-3-methylbenzenethiol (B12845018), a close analogue of the title compound. researchgate.net The synthesis proceeds through the formation of a diphenyl sulfide intermediate, which then undergoes a Smiles rearrangement.

Synthesis of Phenothiazines via Smiles Rearrangement:

The general pathway involves the following steps:

Condensation: 2-Amino-5-chloro-3-methylbenzenethiol is condensed with a substituted o-halonitrobenzene. This reaction forms a 2-amino-2'-nitrodiphenyl sulfide derivative. researchgate.netresearchgate.net

Formylation: The amino group of the diphenyl sulfide is formylated, typically using formic acid. This step is crucial as it activates the molecule for the subsequent rearrangement. researchgate.net

Smiles Rearrangement and Cyclization: The resulting 2-formamido-2'-nitrodiphenyl sulfide undergoes a Smiles rearrangement in the presence of a base, such as alcoholic potassium hydroxide. researchgate.net The rearrangement involves the intramolecular attack of the deprotonated formamido group onto the carbon atom of the nitro-activated ring, displacing the sulfide linkage. This is followed by cyclization to form the phenothiazine ring system. clockss.org

In some cases, when the nitrobenzene (B124822) ring is highly activated (e.g., with nitro groups at both ortho positions to the halogen), the Smiles rearrangement can occur in situ without the need for prior formylation. researchgate.netbenthamopen.com

Mechanistic Pathway of the Smiles Rearrangement:

The mechanism of the Smiles rearrangement is a well-studied example of an intramolecular SNAr reaction. The key steps are:

Deprotonation: A base removes the proton from the linking group (in this case, the formamido group, -NHCHO), generating a potent nucleophile.

Intramolecular Nucleophilic Attack: The resulting anion attacks the ipso-carbon of the activated aromatic ring (the one bearing the nitro group), forming a spirocyclic intermediate known as a Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups on the aromatic ring.

Ring Opening: The C-S bond of the spirocyclic intermediate cleaves, leading to the rearranged product, an o-mercaptodiphenylamine derivative.

Cyclization: The final step is the intramolecular nucleophilic substitution of a leaving group on the other ring by the newly formed thiolate, leading to the formation of the tricyclic phenothiazine structure. clockss.org

The following table outlines the key steps and intermediates in the synthesis of a phenothiazine derivative from an analogue of 3-Chloro-2-methylbenzenethiol.

| Step | Reactants | Key Intermediate | Product | Reaction Conditions | Reference |

|---|---|---|---|---|---|

| 1. Condensation | 2-Amino-5-chloro-3-methylbenzenethiol + Substituted o-halonitrobenzene | 2-Amino-2'-nitrodiphenyl sulfide derivative | Substituted 5-chloro-3-methyl-2-amino-2'-nitrodiphenyl sulfide | Ethanol (B145695), Anhydrous Sodium Acetate, Reflux | researchgate.net |

| 2. Formylation | Diphenyl sulfide from Step 1 | - | 5-Chloro-3-methyl-2-formamido-2'-nitro-4'-substituted diphenyl sulfide | 90% Formic Acid, Reflux | researchgate.net |

| 3. Smiles Rearrangement & Cyclization | Formyl derivative from Step 2 | Spirocyclic Meisenheimer complex | 3-Chloro-1-methyl-7-substituted phenothiazine | Alcoholic Potassium Hydroxide | researchgate.netresearchgate.net |

The study of these rearrangement reactions highlights the synthetic utility of substituted benzenethiols like 3-Chloro-2-methylbenzenethiol and their analogues in the construction of complex heterocyclic systems. researchgate.netresearchgate.net

Synthesis and Characterization of Advanced Derivatives and Analogues of 3 Chloro 2 Methylbenzenethiol

Thioether and Sulfide (B99878) Derivatives

The sulfur atom in 3-chloro-2-methylbenzenethiol is a key site for derivatization, readily participating in reactions to form thioethers and sulfides. These derivatives are of significant interest due to their presence in various biologically active molecules and functional materials.

Synthesis of Substituted Aryl Thioethers and their Reaction Profiles

The synthesis of substituted aryl thioethers from 3-chloro-2-methylbenzenethiol can be achieved through various synthetic methodologies. One common approach involves the reaction of the thiol with a suitable aryl halide in the presence of a base. The nucleophilic thiol attacks the electrophilic carbon of the aryl halide, leading to the formation of a C-S bond and the desired thioether.

The reaction conditions, including the choice of solvent, base, and catalyst, can significantly influence the yield and selectivity of the reaction. For instance, the use of different bases can modulate the nucleophilicity of the thiol, while the choice of solvent can affect the solubility of the reactants and the reaction rate.

Recent research has also explored metal-free conditions for the synthesis of aryl thioethers. One such method involves the oxidative radical C-H/S-H cross-coupling of thiols with hydroquinones using chromic acid to form quinonyl aryl thioethers. rsc.org This method has been shown to be effective for a variety of thiols, including those with electron-donating and electron-withdrawing groups. rsc.org

Another innovative approach involves the use of N-chlorosuccinimide (NCS) to mediate the C(sp³)–S bond cleavage of thioethers, which can then be used to access aryl aldehydes and dithioacetals. mdpi.comresearchgate.net This reaction proceeds through a thionium (B1214772) intermediate and demonstrates the versatility of thioether chemistry. researchgate.net

The reaction profiles of these substituted aryl thioethers are diverse. The thioether linkage can be further oxidized to form sulfoxides or sulfones, which can exhibit different biological activities. The nature and position of substituents on the aryl rings of the thioether can also be modified to fine-tune the properties of the molecule.

Investigations into Intramolecular and Intermolecular Thioetherifications

Both intramolecular and intermolecular thioetherification reactions involving derivatives of 3-chloro-2-methylbenzenethiol are important for the construction of cyclic and acyclic sulfur-containing compounds.

Intermolecular Thioetherification: This process involves the reaction between two separate molecules, one containing the thiol group and the other an electrophilic center. A general example is the reaction of 3-chloro-2-methylbenzenethiol with an alkyl halide or a substituted aryl halide. The reaction of 3-chloro-2-methylbenzenethiol with various electrophiles can lead to a wide range of thioether derivatives. For example, its reaction with 1-bromo-3-(chloromethyl)-2-methylbenzene (B2503303) is a step in the synthesis of more complex molecules. rsc.org

Intramolecular Thioetherification: In this case, the thiol group and the electrophilic center are present within the same molecule. This leads to the formation of a cyclic thioether. The regioselectivity of the cyclization is often controlled by the length of the tether connecting the reacting groups and the presence of other substituents on the molecule. These cyclization reactions are crucial for the synthesis of heterocyclic compounds containing a sulfur atom in the ring.

Sulfonyl Halide Derivatives (e.g., 3-Chloro-2-methylbenzenesulfonyl Chloride)

Sulfonyl halides, particularly sulfonyl chlorides, are highly reactive and versatile intermediates in organic synthesis. sigmaaldrich.comdurham.ac.uk 3-Chloro-2-methylbenzenesulfonyl chloride, a key derivative of 3-chloro-2-methylbenzenethiol, serves as a precursor for a wide range of sulfonyl-containing compounds. sigmaaldrich.com

Synthetic Approaches to Sulfonyl Chlorides via Diazotization-Based Routes

A common and regioselective method for the synthesis of aryl sulfonyl chlorides is through the diazotization of anilines, followed by a Sandmeyer-type reaction. durham.ac.uk For the synthesis of 3-chloro-2-methylbenzenesulfonyl chloride, the starting material is 3-chloro-2-methylaniline (B42847).

The process involves the following key steps:

Diazotization: 3-chloro-2-methylaniline is treated with a source of nitrous acid, such as sodium nitrite (B80452), in the presence of a strong acid like hydrochloric acid at low temperatures to form the corresponding diazonium salt. prepchem.comgoogle.com

Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) chloride catalyst. durham.ac.ukprepchem.com This step introduces the chlorosulfonyl group (-SO₂Cl) onto the aromatic ring at the position of the former amino group.

Recent advancements have focused on developing more efficient and milder conditions for this transformation, including the use of flow chemistry techniques and alternative diazotization reagents. durham.ac.uk These methods aim to improve the safety and scalability of the reaction while maintaining high yields and purity of the desired sulfonyl chloride. google.com

A patent describes a process for preparing substituted benzenesulfonyl chlorides where an aniline (B41778) compound is diazotized to form a fluoboric acid diazonium salt, which is then converted to the sulfonyl chloride. google.com This method is reported to produce high yields (70-90%) and purity (>99%). google.com Another patented method involves the diazotization of 3-chloro-2-methylaniline and subsequent reaction with a metal salt of methanethiol (B179389) to produce 3-chloro-2-methyl thiobenzoxide. google.com

Reactivity of Sulfonyl Halides in Further Derivatization (e.g., sulfonamides, sulfones)

3-Chloro-2-methylbenzenesulfonyl chloride is a reactive electrophile, making it a valuable precursor for a variety of derivatives. cymitquimica.com The sulfonyl chloride group readily reacts with nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and sulfones.

Sulfonamides: The reaction of 3-chloro-2-methylbenzenesulfonyl chloride with primary or secondary amines in the presence of a base yields the corresponding sulfonamides. This is a widely used reaction in medicinal chemistry, as the sulfonamide functional group is a key component of many therapeutic agents. For example, it can be used in the synthesis of ethyl [6-(3-chloro-2-methyl-benzenesulfonyl-amino)-pyridin-2-yl]-acetate and ethyl 2-(2-{[(3-chloro-2-methylphenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate. sigmaaldrich.comchemicalbook.in

Sulfones: Sulfones can be prepared through the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with organometallic reagents, such as Grignard reagents or organocuprates. Alternatively, they can be synthesized via the reaction of the sulfonyl chloride with an arene under Friedel-Crafts conditions. For instance, a process for preparing alkyl 3-chlorophenyl sulfones has been described. google.com Vinyl sulfones can also be synthesized from sulfonyl chlorides by reaction with vinylindium intermediates. semanticscholar.org

The reactivity of the sulfonyl chloride allows for the introduction of the 3-chloro-2-methylphenylsulfonyl moiety into a wide range of molecules, enabling the exploration of their structure-activity relationships.

Phenothiazine (B1677639) Scaffolds Derived from Substituted Benzenethiols

Phenothiazines are a class of heterocyclic compounds that have garnered significant attention due to their broad spectrum of biological activities. d-nb.info The synthesis of phenothiazine scaffolds often involves the use of substituted benzenethiols as key starting materials.

The synthesis of substituted 3-chloro-1-methylphenothiazines can be achieved through the Smiles rearrangement of 5-chloro-3-methyl-2-formamido-2'-nitro-4'-substituted-diphenyl sulfides. d-nb.info These diphenyl sulfide intermediates are prepared by the condensation of 2-amino-5-chloro-3-methylbenzenethiol (B12845018) with substituted o-halonitrobenzenes. d-nb.info

Another approach to phenothiazine synthesis involves the reaction of 2-aminobenzenethiols with cyclohexanones under transition-metal-free conditions. rsc.org This method provides a direct route to various substituted phenothiazines. Furthermore, the reaction of 2-aminothiophenols with halonitrobenzenes can lead to the formation of diphenyl sulfides, which can then be cyclized to form phenothiazines. clockss.org

The characterization of these synthesized phenothiazines is typically carried out using spectroscopic techniques such as IR, NMR, and mass spectrometry. d-nb.info These methods provide valuable information about the structure and purity of the compounds. The oxidation of the sulfur atom in the phenothiazine ring can lead to the formation of the corresponding sulfones, which often exhibit modified biological properties. chesci.com

Condensation Reactions with Halonitrobenzenes to Form Diphenyl Sulfides

The initial step in the synthesis of many phenothiazine derivatives involves the condensation of a substituted benzenethiol (B1682325) with a halonitrobenzene. In this pathway, 2-amino-5-chloro-3-methylbenzenethiol, a compound derived from 3-chloro-2-methylbenzenethiol, is reacted with various substituted o-halonitrobenzenes. d-nb.info This reaction is typically carried out by refluxing the reactants in ethanol (B145695) with a mild base, such as anhydrous sodium acetate, which acts as a hydrogen halide scavenger. d-nb.info The process yields the corresponding 2-amino-2'-nitro-diphenyl sulfide derivative.

The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the thiolate anion, generated in situ from the benzenethiol in the presence of the base, attacks the electron-deficient aromatic ring of the halonitrobenzene at the carbon atom bearing the halogen. The nitro group, being a strong electron-withdrawing group, activates the halogen atom (typically chlorine or bromine) for displacement.

The general scheme for this condensation is as follows: 2-amino-5-chloro-3-methylbenzenethiol + Substituted o-halonitrobenzene → 2-Amino-5-chloro-3-methyl-2'-nitro-4'-substituted-diphenyl sulfide + Salt + Water

A variety of substituted o-halonitrobenzenes can be employed to generate a library of diphenyl sulfide intermediates. The specific substituents on the halonitrobenzene ring ultimately influence the substitution pattern of the final phenothiazine product.

Table 1: Synthesis of Substituted Diphenyl Sulfides

Cyclization and Rearrangement Pathways to Phenothiazines

The transformation of diphenyl sulfides into the tricyclic phenothiazine core is a critical step that can proceed through different pathways, most notably involving the Smiles rearrangement. researchgate.netresearchgate.netnih.gov This intramolecular nucleophilic aromatic substitution is a powerful method for forming the thiazine (B8601807) ring. researchgate.net

In one common approach, the amino group of the 2-amino-2'-nitrodiphenyl sulfide intermediate is first protected, often by formylation with formic acid. d-nb.info This formylation yields a 2-formamido-2'-nitrodiphenyl sulfide. Treating this formylated intermediate with a strong base, such as alcoholic potassium hydroxide, induces the Smiles rearrangement. d-nb.inforesearchgate.net During this rearrangement, the aryl ring containing the nitro group migrates from the sulfur atom to the nitrogen atom of the formamido group. This is followed by an intramolecular cyclization where the newly formed thiolate attacks the aromatic ring, displacing the nitro group and forming the 1,4-thiazine ring of the phenothiazine system. Subsequent hydrolysis of the formyl group yields the final product.

Alternatively, when highly reactive halonitrobenzenes are used, the phenothiazine ring can be formed in a one-pot synthesis. If the halonitrobenzene contains nitro groups at both positions ortho to the halogen atom (e.g., 2,4,6-trinitrochlorobenzene), the Smiles rearrangement can occur in situ immediately following the initial condensation. d-nb.inforesearchgate.net The reaction is typically conducted by refluxing the 2-aminobenzenethiol and the reactive halonitrobenzene in ethanol with a base like sodium hydroxide. d-nb.info The strong activation provided by the two ortho nitro groups facilitates a rapid sequence of condensation, rearrangement, and cyclization.

Table 2: Synthesis of Substituted Phenothiazines

Structure-Reactivity Relationships in Derivatives

The structure of the reactants, particularly the substitution pattern on the aromatic rings, plays a critical role in the reactivity and outcome of both the condensation and cyclization reactions.

In the initial condensation step, the reactivity of the halonitrobenzene is governed by the electronic nature of its substituents. Strong electron-withdrawing groups, such as nitro (NO₂) or trifluoromethyl (CF₃), positioned ortho or para to the halogen, significantly increase the rate of nucleophilic substitution by stabilizing the negatively charged Meisenheimer intermediate.

During the cyclization to form phenothiazines, the efficiency of the Smiles rearrangement is highly dependent on the electronic environment. nih.gov The rearrangement is facilitated by an electron-deficient migrating ring (the one containing the nitro group) and an electron-rich nucleophilic center (the amino or amido nitrogen). The presence of additional electron-withdrawing groups on the migrating ring accelerates the rearrangement.

Conversely, the substituents on the benzenethiol-derived ring also influence reactivity. Electron-donating groups, such as methyl groups, increase the nucleophilicity of the sulfur and nitrogen atoms, which can favor both the initial condensation and the subsequent cyclization. The position of these substituents is also crucial. For instance, the steric hindrance caused by bulky groups near the reacting centers can impede the reaction or influence the regioselectivity of the final product. researchgate.net In cases where unsymmetrically substituted halonitrobenzenes are used, a mixture of isomeric phenothiazines can be formed, with the product ratio often dictated by both steric and electronic factors. clockss.org For example, the reaction of 2-aminothiophenol (B119425) with 1-chloro-2,4,6-trinitro-5-methylbenzene yielded two isomers, 1,3-dinitro-2-methylphenothiazine and 1,3-dinitro-4-methylphenothiazine, with the latter being the major product, indicating a preference in the cyclization step. clockss.org

Advanced Spectroscopic Characterization and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. High-resolution experiments in both one and two dimensions map the magnetic environments of the ¹H and ¹³C nuclei and their interactions.

The ¹H NMR spectrum of 3-Chloro-2-methylbenzenethiol is expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic region would display signals for three protons on the benzene (B151609) ring. Based on the substitution pattern, these would likely appear as a triplet and two doublets. The methyl group protons would yield a singlet, typically in the upfield region around 2.2-2.4 ppm. The thiol proton (-SH) gives rise to a singlet that can appear over a broad chemical shift range, often between 3.0 and 4.0 ppm, and its position can be sensitive to solvent, concentration, and temperature.

The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule, confirming the absence of molecular symmetry. The signals include one for the methyl carbon and six for the aromatic carbons (three protonated, three quaternary). The chemical shifts of the aromatic carbons are influenced by the attached substituents (-Cl, -CH₃, -SH). The carbon bearing the thiol group (C1) and the carbon bearing the chlorine atom (C3) would be significantly affected.

Table 1: Predicted ¹H and ¹³C NMR Data for 3-Chloro-2-methylbenzenethiol

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H | ~6.9-7.3 | m | ~7-8 |

| SH | ~3.3-3.5 | s | - |

| CH₃ | ~2.3 | s | - |

| ¹³C NMR | Predicted δ (ppm) | ||

| C-S | ~130-135 | ||

| C-Cl | ~133-137 | ||

| C-CH₃ | ~138-142 | ||

| Ar-C | ~125-130 |

Note: These are predicted values based on known substituent effects and data from analogous compounds.

To definitively assign all proton and carbon signals and confirm the substitution pattern, two-dimensional NMR experiments are employed. floydfungi.chresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 3-Chloro-2-methylbenzenethiol, it would show correlations between the adjacent aromatic protons, confirming their connectivity and relative positions on the ring. beilstein-journals.org

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. It would unambiguously link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton signal to the methyl carbon signal. researchgate.netbeilstein-journals.org

¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.

HRMS is used to determine the exact mass of the parent ion with high precision. For 3-Chloro-2-methylbenzenethiol (C₇H₇ClS), the calculated exact mass for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ³²S) is 158.0008. The presence of chlorine results in a characteristic isotopic pattern for the molecular ion peak (M⁺). An M+2 peak, corresponding to the ³⁷Cl isotope, will appear with an intensity of approximately one-third of the M⁺ peak (containing ³⁵Cl). miamioh.edu HRMS analysis confirming this exact mass and isotopic distribution provides a definitive molecular formula. rsc.org

In MS/MS analysis, the molecular ion is isolated and subjected to fragmentation, providing insight into the molecule's structure. The fragmentation of 3-Chloro-2-methylbenzenethiol is expected to follow characteristic pathways for aromatic chloro and thiol compounds. miamioh.edu

Key expected fragmentation steps include:

Loss of a chlorine radical: [M - Cl]⁺

Loss of a thiol radical: [M - SH]⁺

Loss of H₂S: [M - H₂S]⁺

Cleavage of the methyl group: [M - CH₃]⁺

The relative abundance of these fragments helps to confirm the connectivity of the functional groups. For instance, the fragmentation of related chloro-aromatic compounds often shows the loss of the halogen as a primary pathway. miamioh.edudocbrown.info

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

The FT-IR spectrum is expected to show characteristic absorption bands. A weak band for the S-H stretch is anticipated around 2550-2600 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The region from 1450 to 1600 cm⁻¹ will contain bands from aromatic C=C ring stretching. The C-Cl stretching vibration is expected to produce a strong band in the 850-550 cm⁻¹ region. researchgate.net

The Raman spectrum would corroborate the FT-IR data and is often more sensitive to symmetric vibrations and sulfur-containing functional groups. The S-H and C-S stretching bands are usually more prominent in the Raman spectrum compared to the IR spectrum.

Table 2: Predicted Vibrational Frequencies for 3-Chloro-2-methylbenzenethiol

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H stretch | 3000 - 3100 | Medium | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium | Medium |

| S-H stretch | 2550 - 2600 | Weak | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong | Medium-Strong |

| C-Cl stretch | 550 - 850 | Strong | Medium |

Characteristic Vibrational Mode Assignments of the Thiol and Aromatic Moieties

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 3-Chloro-2-methylbenzenethiol, the spectrum is expected to be dominated by π→π* transitions associated with the benzene ring. The presence of the thiol, chloro, and methyl substituents influences the energy of these transitions and thus the position (λmax) and intensity (molar absorptivity, ε) of the absorption bands. researchgate.net

The benzene ring itself has characteristic absorptions in the UV region. The substituents modify these absorptions:

Thiol group (-SH): As a sulfur analog of a hydroxyl group, the thiol group acts as an auxochrome, typically causing a bathochromic (red) shift of the absorption bands to longer wavelengths and increasing their intensity.

Chloro group (-Cl): The chlorine atom also acts as an auxochrome due to its lone pairs of electrons, which can be delocalized into the ring, leading to a red shift.

Methyl group (-CH₃): This alkyl group causes a small red shift.

The combined effect of these substituents on the benzene ring in 3-Chloro-2-methylbenzenethiol would result in a UV-Vis spectrum with absorption maxima shifted to longer wavelengths compared to unsubstituted benzene. For example, the related compound 3-chloro-2-methylaniline (B42847) exhibits a UV absorption maximum at 242 nm. nih.gov A detailed analysis of the spectrum, often aided by time-dependent DFT (TD-DFT) calculations, can provide a deeper understanding of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net

X-ray Crystallography for Precise Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique yields accurate data on bond lengths, bond angles, and torsional angles, providing an unambiguous picture of the molecular geometry.

While a crystal structure for 3-Chloro-2-methylbenzenethiol itself is not available in the reviewed literature, data from closely related compounds like 3-Chloro-2-methylbenzene-1-sulfonyl chloride provides a clear example of the detailed structural information that can be obtained. researchgate.net An analysis of this related molecule reveals precise bond lengths and angles for the 3-chloro-2-methylphenyl moiety. A crystallographic study of 3-Chloro-2-methylbenzenethiol would similarly define the spatial arrangement of the thiol, chloro, and methyl groups on the benzene ring.

Furthermore, X-ray crystallography illuminates the intermolecular interactions that govern the crystal packing. For 3-Chloro-2-methylbenzenethiol, this would include an analysis of potential hydrogen bonds involving the thiol group (S-H···S or S-H···Cl) and other non-covalent interactions like π-stacking of the aromatic rings, which dictate the supramolecular architecture.

Table 2: Representative Crystal Data for a Related Compound, 3-Chloro-2-methylbenzene-1-sulfonyl chloride researchgate.net This table presents crystallographic data for a structurally similar compound to illustrate the type of information obtained from an X-ray diffraction study.

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₆Cl₂O₂S |

| Formula Weight | 225.08 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 11.7233 (16) |

| b (Å) | 9.8849 (13) |

| c (Å) | 16.216 (2) |

| β (°) | 100.143 (2) |

| Volume (ų) | 1849.8 (4) |

| Z (molecules/unit cell) | 8 |

| Calculated Density (Mg m⁻³) | 1.616 |

Theoretical and Computational Chemistry Studies of 3 Chloro 2 Methylbenzenethiol

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic makeup and bonding characteristics of 3-chloro-2-methylbenzenethiol. These methods provide a detailed picture of how electrons are distributed within the molecule and the nature of the chemical bonds.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of this size. royalsocietypublishing.orgroyalsocietypublishing.org DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 3-chloro-2-methylbenzenethiol, a process known as geometry optimization. By finding the minimum energy structure, researchers can obtain accurate bond lengths, bond angles, and dihedral angles.

Previous studies have demonstrated that the B3LYP functional is often sufficient and accurate for geometry optimization and frequency calculations. royalsocietypublishing.org For enhanced accuracy in energy calculations, especially for properties like bond dissociation energies (BDEs), higher-level functionals such as M06-2X, M05-2X, and M08-HX with a large basis set are recommended, even if the initial geometry optimization is performed with a more modest basis set. royalsocietypublishing.orgroyalsocietypublishing.org

| Parameter | Value |

|---|---|

| C-S Bond Length (Å) | ~1.78 |

| S-H Bond Length (Å) | ~1.35 |

| C-Cl Bond Length (Å) | ~1.75 |

| C-C (Aromatic) Bond Length (Å) | ~1.39 - 1.41 |

| C-S-H Bond Angle (°) | ~99.5 |

| C-C-Cl Bond Angle (°) | ~120.0 |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

A significant advantage of quantum chemical calculations is the ability to predict various spectroscopic properties. Time-dependent DFT (TD-DFT) is a common method for calculating electronic transitions, which correspond to UV-Vis spectra. blueberriesconsulting.comtandfonline.com Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method, can aid in the interpretation of experimental NMR spectra. tandfonline.com Furthermore, the calculation of vibrational frequencies can predict the infrared (IR) and Raman spectra, providing insights into the molecule's vibrational modes. researchgate.net

For instance, the calculated ¹H and ¹³C NMR chemical shifts for similar compounds have shown good agreement with experimental data, validating the accuracy of the computational approach. tandfonline.com Similarly, calculated vibrational frequencies, after appropriate scaling, can be matched with experimental FT-IR and FT-Raman spectra to assign specific vibrational modes. researchgate.net

| Spectroscopic Technique | Predicted Parameter | Typical Value/Range |

|---|---|---|

| ¹H NMR | Chemical Shift (δ, ppm) - SH proton | 3.0 - 4.0 |

| ¹³C NMR | Chemical Shift (δ, ppm) - C-S carbon | 125 - 135 |

| IR | Vibrational Frequency (cm⁻¹) - S-H stretch | 2550 - 2600 |

| UV-Vis | Maximum Absorption (λmax, nm) | ~240 and ~280 |

Reaction Mechanism Elucidation via Transition State Theory and Potential Energy Surface Mapping

Computational chemistry is an invaluable tool for exploring the pathways of chemical reactions. For 3-chloro-2-methylbenzenethiol, this could involve studying its synthesis or its participation in subsequent reactions. Electrophilic aromatic substitution is a common reaction for benzene (B151609) derivatives. masterorganicchemistry.comsavemyexams.com The mechanism typically involves two steps: the attack of an electrophile to form a carbocation intermediate and subsequent deprotonation to restore aromaticity. masterorganicchemistry.com

By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, crucially, transition states. Transition state theory allows for the calculation of activation energies, which determine the rate of a reaction. For example, in a reaction involving a thiol, such as the addition to a carbonyl group, DFT calculations can be used to model the formation of intermediates and the transition state, clarifying the reaction mechanism. thieme-connect.com The process involves locating the transition state structure and calculating its energy relative to the reactants, providing a quantitative measure of the reaction barrier. thieme-connect.com

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the thiol and methyl groups allows for different spatial orientations, or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This can be achieved by systematically rotating the rotatable bonds and calculating the energy at each step. nih.gov

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. researchgate.net By simulating the motion of the atoms, MD can reveal how the molecule explores different conformations and how these conformations are influenced by temperature and solvent. For molecules with flexible side chains, MD simulations can show how these chains move and interact with their surroundings, which is crucial for understanding their physical properties and biological activity if applicable. nih.gov

Investigation of Intermolecular Interactions and Crystal Packing by Computational Methods

In the solid state, molecules of 3-chloro-2-methylbenzenethiol will arrange themselves in a specific crystalline lattice. Computational methods can be used to predict and analyze this crystal packing. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. diva-portal.orgiucr.org This method maps the electron distribution of a molecule within the crystal, highlighting regions of close contact between neighboring molecules.

These analyses can reveal the types and relative importance of various intermolecular forces, such as hydrogen bonds (e.g., C-H···Cl), π-π stacking interactions between aromatic rings, and van der Waals forces. iucr.orgacs.org Understanding these interactions is key to explaining the physical properties of the solid material, such as its melting point and solubility. For instance, studies on related compounds have shown that H···H, C···H, and O···H contacts often dominate the crystal packing. diva-portal.org

Role in Specialized Chemical Synthesis and Material Science Applications

Precursor in the Synthesis of Agrochemical Intermediates

3-Chloro-2-methylbenzenethiol is recognized as a key intermediate in the production of agricultural chemicals. srinichem.comgoogle.com Its structural framework is incorporated into more complex molecules designed to protect crops and enhance agricultural productivity. The compound serves as a starting material for creating active ingredients in certain pesticides. For instance, the related compound, 3-chloro-2-methylaniline (B42847), is a vital precursor for synthesizing quinolinecarboxylic acid herbicides. google.com These herbicides are widely used in rice fields to control various weeds. google.com The synthesis of such agrochemicals highlights the importance of the 3-chloro-2-methyl substitution pattern on the benzene (B151609) ring for achieving the desired biological activity in the final product.

A common synthetic route to produce these types of intermediates involves the chemical transformation of related compounds. For example, 3-chloro-2-methylaniline can be synthesized from 2-chloro-6-nitrotoluene (B1664060) through reduction, a process that is crucial for obtaining the necessary precursor for certain herbicides. echemi.com Similarly, 3-chloro-2-methylbenzenethiol can be prepared from 3-chloro-2-methylaniline via a diazotization reaction followed by reaction with a sulfur source, demonstrating the chemical pathways that link these important intermediates. google.com

Building Block for Advanced Pharmaceutical Scaffolds and API Intermediates

In the pharmaceutical industry, 3-Chloro-2-methylbenzenethiol functions as a critical building block for the synthesis of Active Pharmaceutical Ingredients (APIs) and their intermediates. srinichem.comindiamart.comvidgastech.com The specific arrangement of its functional groups allows for its integration into complex molecular scaffolds that form the basis of therapeutic agents.

A significant application is in the synthesis of phenothiazines, a class of compounds known for a wide spectrum of pharmacological activities, including potential anticancer properties. d-nb.info Research has demonstrated that a closely related derivative, 2-amino-5-chloro-3-methylbenzenethiol (B12845018), is used as a key starting material to construct the phenothiazine (B1677639) core. d-nb.info This synthesis involves the condensation of the aminothiol (B82208) with a substituted halonitrobenzene, followed by a Smiles rearrangement to form the final tricyclic phenothiazine structure. d-nb.info The presence of the chloro and methyl groups on the benzenethiol (B1682325) precursor is instrumental in defining the chemical properties and, ultimately, the biological activity of the resulting pharmaceutical compounds.

Application in the Synthesis of Specialty Chemicals

The utility of 3-Chloro-2-methylbenzenethiol extends to the manufacturing of various specialty chemicals. srinichem.comtradeindia.com These are particular chemical products valued for their performance or function, often produced in lower volumes and at higher prices than commodity chemicals. The compound's reactive thiol group and substituted aromatic ring make it a versatile reagent for organic synthesis. srinichem.com

Its role as an industrial chemical intermediate is confirmed by its availability from manufacturers specializing in such products. chemicalbook.intradeindia.com The synthesis of phenothiazines, as mentioned in the pharmaceutical context, is also an example of creating a specialty chemical due to its complex structure and specific application. d-nb.info Furthermore, related aniline (B41778) compounds, such as 3-chloro-2-methylaniline, are important raw materials for synthetic dyes, suggesting that 3-Chloro-2-methylbenzenethiol could potentially be used in the synthesis of specialized sulfur-containing dyes or pigments. echemi.com

Potential as a Ligand in Coordination Chemistry or Catalysis

The molecular structure of 3-Chloro-2-methylbenzenethiol suggests its potential application as a ligand in coordination chemistry and catalysis. bldpharm.com The thiol (-SH) functional group possesses lone pairs of electrons on the sulfur atom, enabling it to act as a Lewis base and donate electron density to a central metal atom, forming a coordination complex. libretexts.org Upon deprotonation, the resulting thiolate (S⁻) is an even stronger electron donor and is a common ligand in coordination chemistry.

While specific research detailing the use of 3-Chloro-2-methylbenzenethiol as a ligand is not widespread, the general class of aryl thiols is well-established in its ability to coordinate with a variety of transition metals. The electronic properties of the ligand can be fine-tuned by the substituents on the aromatic ring. In this case, the electron-withdrawing chloro group and the electron-donating methyl group can influence the electron density on the sulfur atom and the steric environment around the metal center. This modulation is critical in catalysis, where the electronic and steric properties of ligands dictate the activity and selectivity of a metal catalyst. Therefore, 3-Chloro-2-methylbenzenethiol represents a potential candidate for developing new catalysts for various organic transformations.

Integration into the Development of Novel Functional Materials

3-Chloro-2-methylbenzenethiol is listed by chemical suppliers as a building block for material science, indicating its potential role in the creation of novel functional materials. bldpharm.comambeed.com Functional materials are designed to possess specific properties, such as electronic, optical, or magnetic characteristics. A related compound, 1-Chloro-3-fluoro-2-methylbenzene, is noted for its use in preparing functional materials, suggesting a similar potential for the thiol variant.

The reactivity of the thiol group is particularly useful in materials synthesis. For example, thiols can undergo thiol-ene "click" reactions, which are highly efficient and are used to synthesize polymers and modify surfaces. This allows for the integration of the 3-chloro-2-methylphenyl moiety into polymer backbones or as a side chain, imparting specific properties such as thermal stability, solubility, or altered electronic characteristics. The presence of the chlorine atom can also enhance flame retardancy or serve as a site for further chemical modification. This potential makes 3-Chloro-2-methylbenzenethiol a valuable component for researchers developing advanced materials for electronics, optics, or other specialized applications. ambeed.com

Table of Mentioned Compounds

| Compound Name |

|---|

| 1-Chloro-3-fluoro-2-methylbenzene |

| 2-amino-5-chloro-3-methylbenzenethiol |

| 2-chloro-6-nitrotoluene |

| 3-Chloro-2-methylaniline |

| 3-Chloro-2-methylbenzenethiol |

| 3-chloro-2-methyl-thiophenol |

| 3-Chloro-2-methylbenzene-1-thiol |

| Phenothiazines |

Future Directions and Emerging Research Avenues

Exploration of Asymmetric Synthesis and Chiral Derivatization

While 3-Chloro-2-methylbenzenethiol itself is an achiral molecule, its use in the synthesis of chiral compounds is a significant and expanding area of research. The creation of molecules with specific three-dimensional arrangements (chirality) is crucial in pharmaceuticals and agrochemicals, where a single enantiomer often provides the desired biological activity.

Future research is focused on the catalytic asymmetric addition of 3-Chloro-2-methylbenzenethiol to prochiral molecules. rsc.org This involves using chiral catalysts to control the stereochemical outcome of the reaction, leading to the formation of enantioenriched tertiary α-sulfydryl alcohols and other multi-hetero-atom substituted carbon stereocenters. rsc.org The development of methods for the asymmetric synthesis of tertiary thiols and thioethers is a particular challenge, as traditional methods used for alcohols are often not applicable due to the instability of thioketone intermediates. nih.gov Researchers are investigating novel strategies, such as the stereoselective functionalization of configurationally stable α-lithiothiocarbamates or SN2-type reactions on hindered tertiary centers, to produce these valuable chiral building blocks. nih.govthieme-connect.combeilstein-journals.orgbris.ac.uk Success in this area would provide access to a wide range of highly enantioenriched tertiary thiols and their derivatives. bris.ac.uk

Development of Sustainable and Environmentally Benign Synthetic Methods for 3-Chloro-2-methylbenzenethiol

Conventional methods for synthesizing aryl thiols can involve harsh conditions and generate undesirable waste products. mdpi.comnih.gov Consequently, a major thrust of future research is the development of "green" and sustainable synthetic routes to 3-Chloro-2-methylbenzenethiol and related compounds.

Key research directions include:

Thiol-Free Reagents: To circumvent the use of volatile and malodorous thiols, researchers are developing methods that use odorless and stable thiol surrogates, such as xanthates. mdpi.comnih.gov These reagents can be used in transition-metal-free and base-free conditions, offering a simpler and more environmentally friendly approach to thioether synthesis. mdpi.comnih.gov

Catalyst-Free and Metal-Free Reactions: Efforts are underway to develop C-S bond formation reactions that avoid the use of expensive and potentially toxic transition metal catalysts. researchgate.net Metal-free arylation of thiols using reagents like diaryliodonium salts under mild conditions is a promising alternative. researchgate.net

Water as a Solvent: Utilizing water as a green solvent is a key goal. researchgate.net Methods are being developed for the copper-catalyzed coupling of thiols with aryl boronic acids in water, which avoids the need for toxic organic solvents and ligands. researchgate.net

Improved Catalytic Systems: For metal-catalyzed reactions, research is focused on using cheaper, more abundant, and less toxic metals like iron and copper, often in combination with non-toxic ligands like L-proline. organic-chemistry.orgmorningstar.edu.inmdpi.com

A 2005 patent describes a method for producing 3-chloro-2-methyl thiobenzoxide (an oxidized form) starting from 3-chloro-2-methylaniline (B42847), which is noted to be a large-scale commercial product. google.com This process avoids organic solvents, highlighting an early move towards greener production. google.com

Application in Flow Chemistry and Microreactor Technology for Enhanced Production

Flow chemistry, which involves performing chemical reactions in continuous-flowing streams through small-scale reactors, offers significant advantages over traditional batch production. rsc.orgbeilstein-journals.org This technology is a key area of future development for the synthesis of 3-Chloro-2-methylbenzenethiol and its derivatives.

Benefits of this approach include:

Enhanced Safety: The small reaction volumes and high heat transfer efficiency of microreactors minimize risks associated with highly reactive intermediates or exothermic reactions. rsc.orgbeilstein-journals.org

Improved Control and Yield: Precise control over reaction parameters like temperature, pressure, and residence time leads to higher selectivity and yields, reducing byproduct formation. rsc.orggoogle.com

Scalability: Processes developed in lab-scale flow reactors can often be scaled up more directly and safely for industrial production. researchgate.netmdpi.com

Research has demonstrated the successful use of flow microreactors for various reactions relevant to aryl thiol chemistry, such as electrochemical oxidations, lithiation-borylation sequences, and amination reactions at elevated temperatures and pressures. rsc.orgbeilstein-journals.orgresearchgate.netmdpi.com The application of these techniques can lead to more efficient, safer, and cost-effective manufacturing of 3-Chloro-2-methylbenzenethiol. google.com

Computational Design and Predictive Modeling for Novel Reactivity and Applications

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting the behavior of molecules and designing new experiments. nih.govspast.orguobaghdad.edu.iq This in silico approach is being applied to understand and predict the properties of 3-Chloro-2-methylbenzenethiol and its derivatives.

Future research in this area involves:

Reactivity Prediction: DFT calculations can model the electronic structure of the molecule to predict its reactivity in various chemical transformations. spast.org This helps in understanding how substituents, like the chloro and methyl groups, influence the molecule's properties. spast.org

Mechanism Elucidation: Computational studies can illuminate reaction mechanisms, for example, in metal-catalyzed C-S bond formation, helping to optimize reaction conditions and catalyst design. researchgate.netmorningstar.edu.in

Property Prediction: Quantum chemical calculations are used to predict spectroscopic properties, molecular electrostatic potential, and frontier molecular orbitals. nih.govresearchgate.net This information is valuable for designing molecules with specific characteristics, such as for use as corrosion inhibitors or in materials science. spast.orguobaghdad.edu.iq Studies on substituted benzenethiols have used these methods to understand their interaction with metal surfaces, which is relevant for applications like surface-enhanced Raman spectroscopy (SERS) and corrosion prevention. nih.govspast.org

| Computational Method | Focus of Study | Predicted Properties / Insights | Relevance to 3-Chloro-2-methylbenzenethiol |

|---|---|---|---|

| Density Functional Theory (DFT) | Corrosion Inhibition of Benzenethiol (B1682325) Derivatives | Substituent effects on bonding to copper surfaces; prediction of inhibition efficiency. spast.org | Predicting its potential as a corrosion inhibitor. |

| DFT (B3LYP/6-311++G) | Inhibition Properties of Furan Derivatives with Thio-substituents | Creation of a protective layer on metal surfaces; correlation of theoretical and experimental findings. uobaghdad.edu.iq | Modeling its interaction with metal surfaces for material protection applications. |

| DFT (PBE1PBE/LANL-2DZ) | Mechanism of Iron-Catalyzed Thioetherification | Elucidation of the catalytic cycle, including the role of the catalyst in lowering the transition state energy. morningstar.edu.in | Designing more efficient and cheaper catalytic systems for its synthesis. |

| DFT | Surface-Enhanced Raman Spectroscopy (SERS) | Geometric, electronic, and excitation properties of benzenethiol derivatives on gold clusters. nih.gov | Understanding its potential use in advanced analytical and sensor technologies. |

Investigation of Organometallic Chemistry Involving the Thiol Group

The sulfur atom of the thiol group in 3-Chloro-2-methylbenzenethiol can readily bond with a variety of metals, opening up a rich field of organometallic chemistry. The resulting metal-thiolate complexes are an active area of investigation with potential applications in catalysis and materials science. mdpi.combeilstein-journals.orgd-nb.info

Transition metals such as palladium, copper, nickel, cobalt, and iron are widely used to catalyze the formation of C-S bonds to produce aryl sulfides. morningstar.edu.inmdpi.combeilstein-journals.org Future research aims to develop more robust and efficient catalysts that can withstand potential deactivation by sulfur compounds. mdpi.com The investigation extends to understanding the structure and reactivity of the organometallic intermediates formed during these catalytic cycles. For instance, mechanistic studies have explored the roles of copper(I) and copper(III) complexes in C-S coupling reactions. beilstein-journals.orgd-nb.info The electronic influence of the chloro and methyl groups on the benzene (B151609) ring can be used to fine-tune the properties of the resulting metal complexes, potentially leading to catalysts with enhanced activity or selectivity for specific chemical transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.